molecular formula C20H22N2O2 B6544531 2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 1021280-57-8

2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B6544531
CAS No.: 1021280-57-8
M. Wt: 322.4 g/mol
InChI Key: VVBYIINUAILXPN-UHFFFAOYSA-N
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Description

2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a benzamide derivative featuring a 2-methyl-substituted aromatic ring linked to a 1-propyl-tetrahydroquinolin-2-one moiety. This compound’s structure combines a rigid tetrahydroquinoline scaffold with a flexible benzamide group, making it a candidate for applications in medicinal chemistry and catalysis.

Properties

IUPAC Name

2-methyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-3-12-22-18-10-9-16(13-15(18)8-11-19(22)23)21-20(24)17-7-5-4-6-14(17)2/h4-7,9-10,13H,3,8,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBYIINUAILXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Condensation Reactions: The initial step often involves the condensation of aniline derivatives with ketones to form quinoline structures.

  • Substitution Reactions: Subsequent steps may involve nucleophilic substitution reactions to introduce the propyl group and the benzamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production using continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups into the molecule.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups, such as nitro groups to amines.

  • Substitution: Nucleophilic substitution reactions can be used to replace existing functional groups with new ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as alkyl halides and amines are often used in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized quinoline derivatives, reduced quinoline derivatives, and substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, 2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: In medicine, quinoline derivatives are known for their therapeutic potential. This compound may be investigated for its use in treating various diseases, such as malaria and bacterial infections.

Industry: In industry, quinoline derivatives are used in the production of dyes, pesticides, and other chemicals.

Mechanism of Action

The mechanism by which 2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on the Benzamide Ring

Compound Name Substituent (Benzamide) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target compound 2-methyl C20H22N2O2 322.41 Rigid scaffold; potential bioactivity
3-chloro-N-(2-oxo-1-propyl-...benzamide 3-chloro C19H19ClN2O2 342.82 Screening compound; increased lipophilicity
2-chloro-6-fluoro-N-(2-oxo-1-propyl-... 2-chloro, 6-fluoro C19H17ClFN2O2 362.81 Enhanced electronic effects (halogens)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl (no tetrahydroquinolin) C13H19NO2 221.30 N,O-bidentate directing group for metal catalysis
  • In contrast, 3-chloro () and 2-chloro-6-fluoro () substituents introduce electronegative atoms, altering electron density and enhancing binding to polar targets . The N,O-bidentate directing group in ’s compound enables metal coordination, a feature absent in the target compound due to its tetrahydroquinolin core .

Tetrahydroquinolin Scaffold Modifications

  • Propyl vs. Other Alkyl Chains: The 1-propyl group on the tetrahydroquinolin-2-one moiety balances lipophilicity and steric demand. Longer alkyl chains might increase metabolic stability but reduce solubility.
  • Sulfamoyl and Other Functional Groups :
    describes a derivative with a sulfamoylphenyl group , which introduces hydrogen-bonding capacity and polarity, contrasting with the target compound’s simpler benzamide linkage .

Key Research Findings

  • Synthetic Flexibility : Benzamide derivatives are synthesized via acyl chloride/acid coupling with amines (e.g., ), enabling modular substitution .
  • Methyl groups offer metabolic stability compared to halogens, which may undergo dehalogenation .

Biological Activity

2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound belonging to the class of tetrahydroquinolines. This compound exhibits significant biological activity that is of interest in medicinal chemistry and pharmacology. Its unique structural features contribute to its potential therapeutic applications, particularly in anticancer and antimicrobial domains.

Structural Characteristics

The compound features:

  • Tetrahydroquinoline core : A bicyclic structure known for various biological activities.
  • Benzamide moiety : Enhances the compound's interaction with biological targets.
  • Methyl and propyl substituents : These groups may influence the compound's pharmacokinetic properties.

Biological Activity Overview

Research indicates that this compound shows promising biological activities:

  • Anticancer Properties :
    • The compound has been shown to inhibit specific enzymes and receptors involved in cancer cell proliferation.
    • It affects DNA replication pathways, potentially leading to reduced tumor growth.
  • Antimicrobial Effects :
    • Preliminary studies suggest that it may interact with microbial membranes, indicating potential antimicrobial activity.
  • Enzyme Inhibition :
    • The compound has demonstrated the ability to inhibit histone deacetylases (HDACs), which are crucial in cancer progression and gene regulation.

Case Studies

  • Inhibition of HDACs :
    A study utilized a series of compounds similar to this compound to develop a pharmacophore model for HDAC inhibition. The model revealed essential structural features necessary for activity, leading to the identification of several lead compounds with significant anticancer properties .
  • Molecular Docking Studies :
    Molecular docking simulations have shown that this compound can effectively bind to targets involved in cancer pathways, demonstrating favorable binding affinities comparable to known inhibitors .

Pharmacological Insights

The mechanism of action involves modulating the activity of specific molecular targets such as enzymes and receptors. This modulation can lead to various biological effects including apoptosis in cancer cells and disruption of microbial cell integrity.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
QuinolineBasic quinoline structureLacks benzamide and propyl groups
4-methylquinolineMethyl group on quinoline coreNo benzamide or propyl groups
N-benzoylquinolineContains benzamide groupLacks methyl and propyl groups

The unique combination of functional groups in this compound enhances its biological activity compared to structurally similar compounds .

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